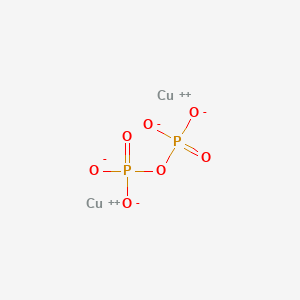

Copper pyrophosphate

Description

Properties

CAS No. |

15191-80-7 |

|---|---|

Molecular Formula |

Cu2O7P2 |

Molecular Weight |

301.04 g/mol |

IUPAC Name |

dicopper;phosphonato phosphate |

InChI |

InChI=1S/2Cu.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 |

InChI Key |

PEVJCYPAFCUXEZ-UHFFFAOYSA-J |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] |

Other CAS No. |

10102-90-6 15191-80-7 19372-21-5 |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Copper Pyrophosphate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of copper pyrophosphate (Cu₂P₂O₇). It is designed to serve as a technical resource for professionals in research, materials science, and chemical development. While direct applications in drug development are not extensively documented, the fundamental properties of this inorganic compound are relevant to the broader fields of material science and catalysis, which can intersect with advanced therapeutic and diagnostic systems.

Core Physicochemical Properties

This compound is an inorganic compound that exists primarily as a light blue or green crystalline powder.[1][2][3][4][5][6][][8] Its properties are significantly influenced by its hydration state and crystalline phase. The most common form is the anhydrous dithis compound, but hydrated forms are also prevalent.[3][4][9]

The fundamental quantitative properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | Anhydrous: Cu₂P₂O₇ Hydrated: Cu₂P₂O₇·xH₂O (x=2, 3, 4) | [1][2][3][4][5][9][10][11] |

| CAS Number | 10102-90-6 (for anhydrous form) | [1][2][3][4][10] |

| Molecular Weight | Anhydrous: 301.04 g/mol Tetrahydrate: 373.05 g/mol | [1][2][4][10][11][12] |

| Appearance | Light blue to light green powder or crystalline solid | [2][3][4][6] |

| Density | 3.6 - 4.8 g/cm³ (varies with form) | [3][12][13] |

| Thermal Stability | Decomposes at high temperature | [3][14] |

| Melting Point | Not applicable; decomposes upon heating | [3][15] |

Table 2: Solubility and Electronic Properties of this compound

| Property | Value / Description | References |

| Solubility in Water | Practically insoluble (~9 mg/L at 20°C) | [2][3][4][12][16] |

| Solubility in Other Solvents | Soluble in acids and potassium pyrophosphate solutions (forms a complex) | [1][2][3][4] |

| Material Type | Semiconductor, Mott Insulator | [17][18][19][20] |

| Electronic Band Gap (Eg) | 2.34 eV (for dihydrate nanocrystals) 3.17 eV (for α-phase) 2.94 eV (for β-phase) | [17][19][20][21][22] |

Crystal Structure and Phase Transitions

This compound is known to exist in at least two different polymorphic forms: a low-temperature alpha (α) phase and a high-temperature beta (β) phase.[19] The reversible phase transition between these two forms occurs at approximately 363 K.[19] The α-phase possesses a monoclinic C2/c space group, while the dihydrate form (Cu₂P₂O₇·2H₂O) crystallizes in a P2₁/n space group.[18][19] These structural variations are critical as they influence the material's electronic and magnetic properties. The α phase is noted to exhibit antiferromagnetic ordering.[20]

Experimental Protocols

This section details the standard methodologies for the synthesis and characterization of this compound, providing a framework for laboratory replication.

The most common and straightforward method for producing this compound is through a double decomposition (precipitation) reaction involving a soluble copper salt and a soluble pyrophosphate salt.[1][3][5]

Materials and Reagents:

-

Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) or Copper(II) Nitrate (B79036) Trihydrate (Cu(NO₃)₂·3H₂O)

-

Sodium Pyrophosphate Decahydrate (Na₄P₂O₇·10H₂O) or Potassium Pyrophosphate (K₄P₂O₇)

-

Deionized Water

-

pH meter and appropriate acids/bases for pH adjustment (e.g., dilute H₂SO₄ or NaOH)

Detailed Methodology:

-

Solution Preparation: Prepare two separate aqueous solutions. Dissolve the chosen copper salt in deionized water to a specific concentration (e.g., 20% w/v).[23] Separately, dissolve the pyrophosphate salt in deionized water (e.g., 15% w/v).[23]

-

Reaction: In a reaction vessel equipped with a stirrer, slowly add the sodium or potassium pyrophosphate solution to the copper salt solution under constant agitation.[1] A light green or gray-blue precipitate of this compound will begin to form.[3][5]

-

pH Control: Carefully monitor the pH of the reaction mixture. Adjust and maintain the pH in the range of 5.0 to 5.5 to ensure complete precipitation and purity of the product.[1][3]

-

Aging: Allow the precipitate to age in the mother liquor for a period (e.g., several hours) to ensure uniform particle size.

-

Isolation: Separate the precipitate from the solution via filtration (e.g., using a Buchner funnel) or centrifugation.[3][5]

-

Washing: Wash the collected solid multiple times with deionized water to remove soluble impurities and by-products, such as sodium sulfate or nitrate ions.[5]

-

Drying: Dry the final product in an oven at 100-110°C or in a vacuum dryer to obtain the anhydrous or a specific hydrated form of this compound powder.[5][24]

To confirm the identity, purity, and properties of the synthesized material, several analytical techniques are essential.

-

X-Ray Diffraction (XRD): This is the primary technique used to identify the crystalline phase of the synthesized powder. The resulting diffraction pattern is compared with standard patterns from databases (e.g., JCPDS) to confirm the formation of Cu₂P₂O₇ and to distinguish between its α and β phases.[25]

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the compound and to determine the content of water of hydration.[15] The analysis involves heating the sample at a controlled rate and measuring the weight loss as a function of temperature, which reveals dehydration steps and the onset of decomposition.[14][25]

-

UV-Visible Spectroscopy (UV-Vis): For determining the electronic properties, UV-Vis spectroscopy is employed. The absorption spectrum is used to calculate the optical band gap (Eg) of the material, confirming its semiconductor nature.[17][21]

Applications and Relevance

The primary industrial application of this compound is in non-cyanide electroplating .[4][6][26] It serves as the source of copper ions in plating baths, which are valued for their stability, excellent throwing power, and ability to produce fine-grained, uniform copper coatings.[1][6] This makes it crucial for manufacturing printed circuit boards (PCBs) and other electronic components.

Additionally, this compound is utilized as a catalyst in organic synthesis and as an intermediate for producing other copper-based chemicals and pigments.[6][8][27][28]

While this compound is not a pharmaceutical agent itself, its study is relevant to drug development professionals for several indirect reasons:

-

Biomaterials and Nanotechnology: As a stable semiconductor, nanoparticles of this compound could be investigated for roles in biosensors or as precursors for creating other copper-based nanostructures for biomedical applications.[26]

-

Copper Metabolism and Toxicity: Understanding the chemistry of various copper compounds is fundamental to toxicology and studying the role of copper in biological systems. Copper complexes have a wide range of biological activities, including anti-inflammatory and anti-proliferative effects.[29][30]

-

Drug Delivery Systems: The synthesis and characterization of inorganic materials like this compound provide foundational knowledge applicable to the development of inorganic nanoparticle-based drug delivery platforms.

Further research is needed to explore any direct therapeutic or diagnostic potential of this compound-based materials.

References

- 1. This compound | 10102-90-6 [chemicalbook.com]

- 2. laballey.com [laballey.com]

- 3. Mintchem Cupric pyrophosphate, also known as this compound Suppliers, Exporters | HEAVEN [heavenmaterials.com]

- 4. innospk.com [innospk.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound A Key Player in the Future of Advanced Materials and Industrial Applications - HEAVEN [heavenmaterials.com]

- 8. Preparation method of this compound with catalytic activity - Eureka | Patsnap [eureka.patsnap.com]

- 9. pschemicals.com [pschemicals.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Diphosphoric acid, copper(2+) salt (1:2) | Cu2O7P2 | CID 9817825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cas 10102-90-6,this compound | lookchem [lookchem.com]

- 13. This compound BP EP USP CAS 10102-90-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 14. impact.ornl.gov [impact.ornl.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 焦磷酸铜(II) 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Structure and Properties of this compound by First-Principle Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arxiv.org [arxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Structure and Properties of this compound by First-Principle Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CN104743535A - Production method of this compound - Google Patents [patents.google.com]

- 24. nmfrc.org [nmfrc.org]

- 25. jocpr.com [jocpr.com]

- 26. This compound A Key Player in the Future of Advanced Materials and Industrial Applications - HEAVEN [m.heavenmaterials.com]

- 27. nbinno.com [nbinno.com]

- 28. nbinno.com [nbinno.com]

- 29. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Synthesis and Characterization of Copper Pyrophosphate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of copper pyrophosphate (Cu₂P₂O₇) nanoparticles. It details various synthesis methodologies, including co-precipitation, hydrothermal, and solid-state reaction pathways, providing actionable experimental protocols. A thorough analysis of key characterization techniques such as X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy is presented, with a focus on the interpretation of quantitative data. Furthermore, this guide explores the emerging role of copper-based nanoparticles in drug development, particularly their involvement in inducing programmed cell death through mechanisms like apoptosis and cuproptosis. The information is intended to equip researchers and professionals in drug development with the necessary knowledge to produce and evaluate this compound nanoparticles for potential therapeutic applications.

Introduction

Copper-based nanoparticles are gaining significant attention in the biomedical field due to their unique physicochemical properties and potential therapeutic applications. Among these, this compound (Cu₂P₂O₇) nanoparticles are of particular interest owing to their biocompatibility and the biological roles of both copper and phosphate (B84403) ions. The ability to control the size, morphology, and crystallinity of these nanoparticles is crucial for their application in areas such as drug delivery, bioimaging, and as therapeutic agents themselves. This guide offers a detailed exploration of the synthesis and characterization of this compound nanoparticles, providing a foundation for their further investigation and application in drug development.

Synthesis of this compound Nanoparticles

The synthesis of this compound nanoparticles can be achieved through several methods, each offering distinct advantages in controlling the particle characteristics. The most common methods include co-precipitation, hydrothermal synthesis, and solid-state reaction.

Co-precipitation Method

Co-precipitation is a facile and widely used method for the synthesis of this compound nanoparticles due to its simplicity and scalability.[1][2] This method involves the controlled precipitation of the desired compound from a solution containing the precursor ions.

Experimental Protocol:

-

Precursor Preparation: Prepare aqueous solutions of a copper salt (e.g., copper nitrate (B79036), Cu(NO₃)₂) and a pyrophosphate salt (e.g., sodium pyrophosphate, Na₄P₂O₇).

-

Reaction: Slowly add the copper nitrate solution to the sodium pyrophosphate solution under vigorous stirring.

-

pH Control: Maintain the pH of the reaction mixture between 3.5 and 4.0 during the initial reaction. As the reaction nears completion and precipitation ceases, adjust the pH to a range of 4.5 to 5.5.[3]

-

Precipitate Collection: Separate the resulting precipitate by centrifugation.

-

Washing: Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed precipitate under reduced pressure (0.01-0.02 MPa) at a temperature of 70-100°C for 4-6 hours to obtain the final this compound nanoparticle powder.[3]

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method that utilizes high temperatures and pressures to induce the crystallization of materials from aqueous solutions.[4] This technique allows for excellent control over the size, morphology, and crystallinity of the resulting nanoparticles.[5][6]

Experimental Protocol:

-

Precursor Solution: Prepare a mixed aqueous solution of a copper salt (e.g., copper sulfate (B86663) pentahydrate, CuSO₄·5H₂O) and a phosphate source (e.g., ammonium (B1175870) dihydrogen phosphate, NH₄H₂PO₄). The molar ratio of Cu to P can be varied to optimize the final product.

-

pH Adjustment (Optional): Adjust the pH of the solution using an acid (e.g., dilute sulfuric acid) or a base to control the precipitation and crystallization process.

-

Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 180°C) for a defined duration (e.g., 6 hours).

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by filtration or centrifugation.

-

Washing and Drying: Wash the product with deionized water and ethanol (B145695) to remove impurities and then dry it in an oven.

-

Calcination: Calcine the dried powder at a high temperature (e.g., 650°C) for a specific time (e.g., 1.5 hours) to obtain the crystalline this compound phase.[7]

Solid-State Reaction

The solid-state reaction method involves the direct reaction of solid precursors at elevated temperatures.[8] This method is often used for the synthesis of ceramic and inorganic materials.

Experimental Protocol:

-

Precursor Mixing: Intimately mix stoichiometric amounts of a copper source (e.g., copper(II) oxide, CuO) and a phosphate source (e.g., ammonium dihydrogen phosphate, NH₄H₂PO₄) in a mortar and pestle.

-

Calcination: Transfer the mixed powder to a crucible and heat it in a furnace at a high temperature (e.g., 600°C or higher) for several hours to induce the solid-state reaction and formation of this compound.[9]

-

Grinding: After cooling, grind the resulting product to obtain a fine powder of this compound nanoparticles.

Characterization of this compound Nanoparticles

A comprehensive characterization of the synthesized nanoparticles is essential to understand their physical and chemical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the nanoparticles. This compound (Cu₂P₂O₇) typically exhibits a monoclinic crystal structure.[9] The average crystallite size can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[10]

Experimental Protocol:

-

Sample Preparation: A thin layer of the nanoparticle powder is placed on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The obtained diffraction pattern is compared with standard diffraction data (e.g., from the JCPDS database) to identify the crystalline phase. The crystallite size (D) is calculated using the Scherrer formula: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

Electron Microscopy (TEM and SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology, size, and size distribution of the nanoparticles.[1][11]

Experimental Protocol (TEM):

-

Sample Preparation: Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol) and sonicate to break up agglomerates.

-

Grid Preparation: Place a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.

-

Imaging: The grid is placed in the TEM, and images are acquired at various magnifications.

-

Size Analysis: The size of a statistically significant number of particles (typically >100) is measured from the TEM images to determine the average particle size and size distribution.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the nanoparticles.[13] For this compound, the characteristic absorption bands are associated with the vibrations of the pyrophosphate group (P₂O₇⁴⁻), particularly the P-O-P bridge.[14]

Experimental Protocol:

-

Sample Preparation: Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press it into a pellet.

-

Data Acquisition: The KBr pellet is placed in the FTIR spectrometer, and the infrared spectrum is recorded.

-

Spectral Analysis: The positions and intensities of the absorption peaks are analyzed to identify the characteristic vibrational modes of the pyrophosphate group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the optical properties of the nanoparticles, including their absorption characteristics and band gap energy.[15] The band gap of a semiconductor material can be determined from its absorption spectrum using a Tauc plot.[16]

Experimental Protocol:

-

Sample Preparation: Disperse the nanoparticles in a suitable solvent or use a solid sample for diffuse reflectance spectroscopy (DRS).

-

Data Acquisition: The absorption or reflectance spectrum is recorded over a range of wavelengths.

-

Band Gap Calculation: For direct band gap semiconductors, the band gap energy (Eg) can be estimated by plotting (αhν)² versus photon energy (hν) and extrapolating the linear portion of the curve to the energy axis, where α is the absorption coefficient and hν is the photon energy. The experimental band gap for this compound dihydrate (CuPPD) nanocrystals has been reported to be 2.34 eV.[16][17]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of this compound and related copper phosphate nanoparticles.

Table 1: XRD Data for this compound Nanoparticles

| Parameter | Typical Value | Reference |

| Crystal Structure | Monoclinic | [9] |

| Space Group | C2/c | [18] |

| Lattice Parameters | a = 6.88 Å, b = 8.12 Å, c = 9.15 Å, β = 109.8° | [19] |

| Crystallite Size | 20 - 50 nm | [20] |

Table 2: Particle Size and Optical Properties of Copper Phosphate Nanoparticles

| Characterization Technique | Parameter | Typical Value | Reference | | :--- | :--- | :--- | | TEM | Particle Size | 20 - 60 nm |[21][22] | | DLS | Hydrodynamic Diameter | 15 - 200 nm |[1][23] | | UV-Vis Spectroscopy | Absorption Peak | ~280 - 360 nm (for CuO NPs) | | | | Band Gap (Eg) | 2.34 eV (for CuPPD) |[16][17] |

Table 3: FTIR Peak Assignments for Phosphate-containing Nanoparticles

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~1034, 962 | Asymmetric stretching of P-O bond in PO₄³⁻ | [24] |

| ~750 - 950 | P-O-P asymmetric stretching | [25] |

| ~602, 565 | Asymmetric O-P-O bending in PO₄³⁻ | [24] |

| ~500 - 650 | Cu-O stretching | [26] |

Biological Signaling Pathways and Applications in Drug Development

This compound nanoparticles hold promise in drug development due to the biological activities of both copper and phosphate ions. Their potential anticancer mechanisms involve the induction of programmed cell death through pathways such as apoptosis and the recently discovered cuproptosis.[27]

Mitochondria-Mediated Apoptosis

Copper nanoparticles can induce apoptosis in cancer cells through a mitochondria-mediated pathway.[28][29] This process is often initiated by the generation of reactive oxygen species (ROS), leading to oxidative stress.[8]

Cuproptosis: A Copper-Dependent Cell Death

Cuproptosis is a novel form of regulated cell death triggered by excess intracellular copper.[30][31] This pathway is distinct from other forms of programmed cell death and offers a new target for anticancer therapies.[18][32]

References

- 1. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. CN104743535A - Production method of this compound - Google Patents [patents.google.com]

- 4. mdpi-res.com [mdpi-res.com]

- 5. brjac.com.br [brjac.com.br]

- 6. [PDF] Hydrothermal synthesis of Copper nanoparticles, characterization and their biological applications | Semantic Scholar [semanticscholar.org]

- 7. Preparation method of this compound with catalytic activity - Eureka | Patsnap [eureka.patsnap.com]

- 8. Copper Oxide Nanoparticles Induced Mitochondria Mediated Apoptosis in Human Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. delongamerica.com [delongamerica.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Improving Bandgap Determination by Optical Spectroscopy: Comparative Evaluation of ISARS, UV–vis, and Diffuse Reflectance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Structure and Properties of this compound by First-Principle Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Size-Specific Copper Nanoparticle Cytotoxicity Varies between Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

- 23. scispace.com [scispace.com]

- 24. e3s-conferences.org [e3s-conferences.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. CuO nanoparticles induce cytotoxicity and apoptosis in human K562 cancer cell line via mitochondrial pathway, through reactive oxygen species and P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Nano Copper Induces Apoptosis in PK-15 Cells via a Mitochondria-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Cuproptosis: mechanisms and nanotherapeutic strategies in cancer and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 31. Frontiers | Copper homeostasis and cuproptosis in tumor pathogenesis and therapeutic strategies [frontiersin.org]

- 32. Copper-Based Nanomedicines for Cuproptosis-Mediated Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of Copper Pyrophosphate's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper pyrophosphate (Cu₂P₂O₇) and its hydrated forms are materials of significant interest due to their diverse structural phases and corresponding electronic and magnetic properties. Theoretical studies, primarily leveraging density functional theory (DFT), have been instrumental in elucidating the electronic structure that governs these properties. This technical guide provides an in-depth summary of key theoretical findings on the electronic structure of various this compound phases, including the anhydrous α and β forms, and the dihydrate (CuPPD). It is intended to serve as a comprehensive resource for researchers in materials science and drug development, offering a comparative analysis of computational data and methodologies.

Electronic Properties of this compound Phases

The electronic structure of this compound is highly dependent on its crystalline phase and the computational methodology employed. Theoretical investigations have revealed that this compound and its dihydrate exhibit semiconductor-like behavior.[1] The band gap, a critical parameter for electronic applications, varies significantly across different phases and with the choice of exchange-correlation functional in DFT calculations.

Anhydrous this compound (α-Cu₂P₂O₇ and β-Cu₂P₂O₇)

The α and β phases of anhydrous this compound are stable at room and high temperatures, respectively.[1] Theoretical studies have explored the electronic properties of these phases, revealing their insulating nature.[2]

A comparative study using various functionals has been conducted on α-Cu₂P₂O₇, considering different magnetic configurations: ferromagnetic (FM) and three anti-ferromagnetic (AFM) states.[1] The anti-ferromagnetic configuration, AFM-2, was identified as the lowest-energy structure.[1][3] The choice of functional significantly impacts the calculated band gap, with hybrid functionals like HSE providing results that are generally considered more accurate for such systems.[1] For the β phase, DFT calculations indicate a Mott insulating state.[2]

This compound Dihydrate (CuPPD)

First-principle calculations based on DFT have been employed to investigate the structural, electronic, and magnetic properties of this compound dihydrate (CuPPD).[4] Standard DFT methods, such as the generalized gradient approximation (GGA), have been shown to underestimate the electronic energy band gap of CuPPD crystals.[4] To address this, an on-site Coulomb self-interaction term (Hubbard U) is often added (GGA+U), which provides a better correlation with experimental values.[4] An experimental optical energy band gap of 2.34 eV has been reported for CuPPD nanocrystals.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from theoretical studies on the electronic and magnetic properties of different this compound phases.

Table 1: Calculated Electronic Band Gaps (Eg) of this compound Phases

| Phase | Magnetic State | Computational Method | Calculated Band Gap (eV) |

| α-Cu₂P₂O₇ | AFM-2 | HSE | 3.966[1][3] |

| FM | PBE | - | |

| FM | PBE0 | 3.784[1] | |

| FM | HSE | 3.084[1] | |

| β-Cu₂P₂O₇ | AFM | DFT+U | 2.94[2] |

| CuPPD | - | PBE | 0.59 and 3.92 (indirect)[4] |

| - | PBE+U (U = 4.64 eV) | 2.34 (matches experimental)[4] | |

| - | PBE+U (U = 8 eV) | 3.89 and 4.04 (indirect)[4] |

Table 2: Calculated Magnetic Moments of this compound Phases

| Phase | Magnetic State | Computational Method | Magnetic Moment on Cu (μB) | Total Magnetic Moment per Cell (μB) |

| α-Cu₂P₂O₇ | AFM-2 | HSE | ±0.785[1][3] | - |

| β-Cu₂P₂O₇ | AFM | DFT+U | 0.86[2] | - |

| CuPPD | - | PBE | - | 6.91[4] |

| - | PBE+U | 5.45 to 6.85 (ion) | increases with U up to 8.07 (U=8 eV)[4] |

Methodologies and Experimental Protocols

The theoretical understanding of this compound's electronic structure is predominantly built upon first-principles calculations within the framework of Density Functional Theory (DFT).[4]

Computational Methods

-

Density Functional Theory (DFT): This is the most common quantum mechanical modeling method used to investigate the electronic structure of materials.[6]

-

Generalized Gradient Approximation (GGA): A class of functionals in DFT that is widely used for solids. The Perdew–Burke–Ernzerhof (PBE) functional is a common example.[4] However, GGA is known to underestimate the band gaps of semiconductors and insulators.[4]

-

DFT+U: This method adds an on-site Coulomb interaction term (Hubbard U) to the DFT functional to better describe strongly correlated electrons, such as the 3d electrons of copper.[4] This approach often yields more accurate band gaps for transition metal compounds.[4]

-

Hybrid Functionals: These functionals, such as PBE0 and Heyd-Scuseria-Ernzerhof (HSE), mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional.[1] They generally provide more accurate electronic structures and band gaps than standard GGA or GGA+U, albeit at a higher computational cost.[1]

Experimental Protocols

-

Ultraviolet-Visible (UV-VIS) Spectroscopy: This experimental technique is used to measure the optical band gap of materials.[4][5] For CuPPD nanocrystals, UV-VIS spectroscopy was used to determine the experimental band gap, which then served as a benchmark for the theoretical calculations.[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the theoretical study of this compound's electronic structure.

References

- 1. mdpi.com [mdpi.com]

- 2. arxiv.org [arxiv.org]

- 3. Hybrid-Density Functional Calculations of Structural, Electronic, Magnetic, and Thermodynamic Properties of α-Cu2P2O7 [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Structure and Properties of this compound by First-Principle Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Catalytic Potential of Copper Pyrophosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Protocols: Synthesis of Catalytic Copper Pyrophosphate

The catalytic activity of this compound is intrinsically linked to its synthesis and resulting physicochemical properties. A common and effective method for its preparation is through precipitation, which allows for control over purity and particle size.

Precipitation Method for Catalytically Active this compound

This protocol outlines a typical precipitation synthesis of this compound with demonstrated catalytic activity.

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

-

Ammonium dihydrogen phosphate (B84403) (NH₄H₂PO₄) or Sodium pyrophosphate (Na₄P₂O₇)

-

Nitric acid (HNO₃) or Sulfuric acid (H₂SO₄), dilute solution

-

Distilled water

Procedure:

-

Solution Preparation:

-

Prepare an aqueous solution of the copper salt (e.g., dissolve 12 g of CuSO₄·5H₂O in 40 mL of distilled water).

-

Prepare a separate aqueous solution of the phosphate source (e.g., dissolve 4.6 g of NH₄H₂PO₄ in 29 mL of distilled water).

-

-

Precipitation:

-

Slowly add the phosphate solution to the copper salt solution while stirring vigorously. A turbid liquid or precipitate will form immediately.

-

-

Dissolution and Re-precipitation:

-

Continue stirring the mixture and add a dilute acid (e.g., nitric acid) dropwise until the precipitate completely dissolves, resulting in a clear blue solution. This step is crucial for obtaining a highly pure and catalytically active final product.

-

-

Calcination:

-

Evaporate the water from the clear blue solution by heating.

-

Collect the resulting solid and calcine it in a furnace at a specific temperature (e.g., 500-700 °C) for several hours. The calcination step is critical for the formation of the crystalline this compound structure.

-

-

Characterization:

-

The resulting this compound powder should be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal phase, scanning electron microscopy (SEM) for morphology, and Brunauer-Emmett-Teller (BET) analysis for surface area.

-

Data Presentation: Catalytic Performance of Copper-Based Catalysts

The following tables summarize quantitative data from various studies on copper-based catalysts, including those involving phosphate moieties, in different catalytic reactions. It is important to note that direct comparisons can be challenging due to varying experimental conditions.

Table 1: Dehydrogenation of Alcohols using Copper-Based Catalysts

| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Selectivity (%) | Product | Reference |

| Cu-phosphate/SiO₂ | Ethanol | 325 | 73 | >98 | Acetaldehyde | Recent studies |

| Cu/ZnO | Cyclohexanol | 300-400 | ~85 | ~95 | Cyclohexanone | General literature |

| Raney Copper | Isopropanol | 250 | High | >99 | Acetone | Historical context |

Table 2: Oxidative Catalysis using Copper Phosphate Catalysts

| Catalyst | Substrate | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) | Product | Reference |

| Copper(II) phosphate | Ciprofloxacin | H₂O₂ + light | Ambient | >90 (in 60 min) | - | Degradation products | [1][2] |

| Copper iron pyrophosphate | Methane | N₂O | 550-650 | ~5 | ~35 | Formaldehyde | [3] |

| Cu₂O@Cu-BDC-NH₂ | Styrene | H₂O₂ | 40 | 85 | 76 | Benzaldehyde | [4] |

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

References

Unveiling the Electrochemical Frontier: A Technical Guide to the Properties of Copper Pyrophosphate

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Electrochemical Properties of Copper Pyrophosphate

This in-depth technical guide delves into the core electrochemical properties of this compound (Cu₂P₂O₇), a compound of increasing interest for its potential applications in energy storage and beyond. This document provides a summary of key quantitative data, detailed experimental protocols, and visual representations of experimental workflows to support ongoing research and development in this burgeoning field.

Introduction to this compound's Electrochemical Activity

This compound is an inorganic compound that has traditionally been utilized in applications such as electroplating.[1] Recent research has highlighted its potential as an electrode material in energy storage systems, including lithium-ion batteries and supercapacitors, owing to its unique layered structure and redox activity.[1] The electrochemical behavior of this compound is primarily governed by the redox reactions of the copper ions within its crystal structure.

Synthesis of this compound for Electrochemical Applications

The electrochemical performance of this compound is intrinsically linked to its material properties, which are heavily influenced by the synthesis method. Two common methods for preparing electrochemically active this compound are precipitation and hydrothermal synthesis.

Precipitation Method

A straightforward approach to synthesize this compound involves the reaction of a soluble copper salt with a pyrophosphate source in an aqueous solution.

Experimental Protocol: Precipitation Synthesis of this compound

-

Precursor Preparation:

-

Prepare a 1.0 M aqueous solution of copper(II) sulfate (B86663) (CuSO₄).

-

Prepare a 0.5 M aqueous solution of sodium pyrophosphate (Na₄P₂O₇).

-

-

Reaction:

-

Slowly add the copper(II) sulfate solution to the sodium pyrophosphate solution under vigorous stirring at room temperature.

-

A light blue precipitate of this compound will form.

-

-

Washing and Drying:

-

Centrifuge the mixture to separate the precipitate.

-

Wash the precipitate repeatedly with deionized water to remove any unreacted precursors and byproducts.

-

Dry the resulting powder in a vacuum oven at 80°C for 12 hours.

-

Hydrothermal Synthesis

Hydrothermal synthesis offers greater control over the crystallinity and morphology of the resulting this compound nanoparticles, which can positively impact their electrochemical performance.

Experimental Protocol: Hydrothermal Synthesis of Cu₂P₂O₇ Nanoparticles

-

Precursor Mixture:

-

Dissolve 0.1 M copper(II) chloride (CuCl₂) and 0.05 M sodium pyrophosphate (Na₄P₂O₇) in deionized water.

-

-

Hydrothermal Reaction:

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to 180°C and maintain this temperature for 12 hours.

-

Allow the autoclave to cool down to room temperature naturally.

-

-

Product Recovery:

-

Collect the resulting precipitate by centrifugation.

-

Wash the product with deionized water and ethanol (B145695) several times.

-

Dry the final product at 60°C in a vacuum oven for 24 hours.[2]

-

Electrochemical Characterization Protocols

To evaluate the potential of this compound as an electrode material, a series of electrochemical tests are performed. These typically include cyclic voltammetry, galvanostatic charge-discharge cycling, and electrochemical impedance spectroscopy.

Electrode Preparation

-

Slurry Formulation: Prepare a slurry by mixing the active material (this compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in an 80:10:10 weight ratio in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

-

Coating: Cast the slurry onto a current collector (e.g., copper foil) using a doctor blade.

-

Drying: Dry the coated electrode in a vacuum oven at 120°C for 12 hours to remove the solvent.

-

Cell Assembly: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the prepared electrode as the cathode, lithium metal as the anode, a separator (e.g., Celgard 2400), and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to identify the redox potentials and to assess the electrochemical reversibility of the material.

Experimental Protocol: Cyclic Voltammetry

-

Instrument Setup: Use a potentiostat to perform the CV measurements.

-

Parameters:

-

Potential Window: Scan the potential typically between 2.0 V and 4.5 V vs. Li/Li⁺.

-

Scan Rate: Employ various scan rates, for example, from 0.1 mV/s to 1.0 mV/s, to investigate the kinetics of the electrochemical reactions.

-

-

Data Acquisition: Record the current response as a function of the applied potential for several cycles.

Galvanostatic Charge-Discharge Cycling

This technique is used to determine the specific capacity, coulombic efficiency, and cycling stability of the electrode material.

Experimental Protocol: Galvanostatic Charge-Discharge Cycling

-

Instrument Setup: Utilize a battery cycler for these measurements.

-

Parameters:

-

Current Density: Cycle the cell at various C-rates (e.g., C/10, C/5, 1C, where 1C corresponds to a full charge/discharge in one hour).

-

Voltage Limits: Set the charge and discharge voltage limits, for instance, between 2.5 V and 4.2 V vs. Li/Li⁺.

-

-

Data Acquisition: Record the cell voltage as a function of specific capacity over multiple cycles.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful tool for investigating the charge transfer resistance and ion diffusion kinetics within the electrode.

Experimental Protocol: Electrochemical Impedance Spectroscopy

-

Instrument Setup: Use a potentiostat with a frequency response analyzer.

-

Parameters:

-

Frequency Range: Typically from 100 kHz to 0.01 Hz.

-

AC Amplitude: Apply a small AC voltage perturbation, usually 5-10 mV.

-

DC Bias: Perform the measurement at the open-circuit voltage of the cell.

-

-

Data Analysis: Analyze the resulting Nyquist plot to model the electrochemical processes occurring at the electrode-electrolyte interface.

References

A Technical Guide to the Magnetic Properties of Copper Pyrophosphate Across Varying Temperatures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper pyrophosphate (Cu₂P₂O₇) is a material of significant interest due to its intriguing magnetic properties that evolve with temperature. This technical guide provides a comprehensive overview of the magnetic behavior of this compound, consolidating theoretical and experimental findings. It details the material's transition from a paramagnetic to an antiferromagnetic state at low temperatures, explores the influence of its crystallographic phases on its magnetic characteristics, and presents the established experimental protocols for characterizing these properties. This document is intended to serve as a foundational resource for researchers in materials science and related fields.

Introduction

This compound is a compound that exists in two primary crystallographic forms: a low-temperature α-phase and a high-temperature β-phase, with a reversible phase transition occurring at approximately 363 K (90 °C).[1] The arrangement of copper(II) ions within the crystal lattice gives rise to magnetic interactions that are highly dependent on temperature. At elevated temperatures, the thermal energy is sufficient to overcome the weak magnetic interactions, leading to paramagnetic behavior. As the temperature is lowered, the magnetic moments of the Cu²⁺ ions begin to interact, leading to a magnetically ordered state.

Theoretical studies, including first-principles calculations, have been instrumental in elucidating the magnetic ground state of this compound.[1][2] These computational models predict an antiferromagnetic (AFM) ordering of the copper ion spins at low temperatures.[1][2] Experimental investigations, such as neutron diffraction, have confirmed this antiferromagnetic structure.[3]

Magnetic Properties as a Function of Temperature

The magnetic behavior of this compound is characterized by a transition from a paramagnetic state at higher temperatures to an antiferromagnetic state at a critical temperature known as the Néel temperature (Tₙ).

Paramagnetic Region (T > Tₙ)

Above the Néel temperature, this compound exhibits paramagnetic behavior. In this state, the magnetic moments of the individual Cu²⁺ ions are randomly oriented due to thermal agitation, resulting in no net magnetization in the absence of an external magnetic field. The magnetic susceptibility (χ) in the paramagnetic region typically follows the Curie-Weiss law:

χ = C / (T - θ)

where C is the Curie constant and θ is the Weiss constant. A negative Weiss constant is indicative of antiferromagnetic interactions between the magnetic ions.

Antiferromagnetic Region (T < Tₙ)

Below the Néel temperature, which for this compound has been experimentally identified to be approximately 27 K, the material undergoes a phase transition to an antiferromagnetically ordered state.[1] In this state, the magnetic moments of adjacent Cu²⁺ ions align in an antiparallel fashion, resulting in a zero net magnetic moment in the bulk material under zero applied magnetic field. This ordering is a consequence of the superexchange interactions mediated by the oxygen atoms in the pyrophosphate groups. The spin arrangement consists of antiferromagnetic sheets that are coupled antiferromagnetically to neighboring sheets.[3]

Quantitative Magnetic Data

Theoretical and Experimental Magnetic Moments

First-principles calculations have predicted a magnetic moment of approximately 0.86 µB on the copper atoms in the antiferromagnetic state.[1] This is consistent with the values expected for a d⁹ Cu²⁺ ion.

Representative Magnetic Susceptibility Data

To illustrate the expected temperature dependence of the magnetic susceptibility for an antiferromagnetic material like this compound, the following table presents representative data. The values are based on the characteristic behavior of similar copper-based antiferromagnetic compounds.

| Temperature (K) | Magnetic Susceptibility (χ) (arbitrary units) |

| 300 | Low, positive |

| 200 | Increasing |

| 100 | Continuing to increase |

| 50 | Approaching maximum |

| 27 (Tₙ) | Maximum susceptibility |

| 10 | Decreasing |

| 2 | Low, approaching zero |

Note: This table is illustrative and intended to show the qualitative behavior of magnetic susceptibility in an antiferromagnetic material.

Heat Capacity

The magnetic phase transition at the Néel temperature is also accompanied by an anomaly in the heat capacity. A characteristic lambda-shaped (λ) peak in the heat capacity versus temperature curve is expected at Tₙ, corresponding to the entropy change associated with the magnetic ordering.

| Temperature (K) | Heat Capacity (Cₚ) (J/mol·K) |

| 40 | Baseline value |

| 30 | Increasing towards the peak |

| 27 (Tₙ) | Sharp peak (lambda anomaly) |

| 20 | Decreasing from the peak |

| 10 | Approaching lattice contribution |

Note: This table is illustrative of the expected heat capacity behavior around the Néel temperature for an antiferromagnetic transition.

Experimental Protocols

The characterization of the magnetic properties of this compound involves several key experimental techniques.

Magnetic Susceptibility Measurement

Method: Superconducting Quantum Interference Device (SQUID) Magnetometry or Vibrating Sample Magnetometry (VSM).

Protocol:

-

A powdered sample of this compound is placed in a sample holder with known mass.

-

The sample is mounted in the magnetometer.

-

The magnetic moment of the sample is measured as a function of temperature, typically from 2 K to 300 K.

-

Measurements are often performed under both zero-field-cooled (ZFC) and field-cooled (FC) conditions to probe for any magnetic irreversibilities.

-

The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field and the sample mass.

Heat Capacity Measurement

Method: A Physical Property Measurement System (PPMS) with a heat capacity option is commonly used.

Protocol:

-

A small, well-characterized sample of this compound is affixed to the calorimeter platform with a minimal amount of thermal grease.

-

The system is cooled to the lowest desired temperature (e.g., 2 K).

-

A known amount of heat is applied to the sample, and the resulting temperature change is precisely measured.

-

The heat capacity is calculated from the heat input and the temperature change.

-

This process is repeated at small temperature intervals to generate a continuous heat capacity curve, paying close attention to the region around the expected Néel temperature.

Neutron Diffraction

Method: Single-crystal or powder neutron diffraction.

Protocol:

-

A single crystal or a powdered sample of this compound is mounted on a goniometer in the neutron beam.

-

Diffraction patterns are collected at various temperatures, both above and below the Néel temperature.

-

Below Tₙ, new diffraction peaks of magnetic origin will appear.

-

The positions and intensities of these magnetic peaks are analyzed to determine the magnetic structure, including the orientation of the magnetic moments.

Visualizations

Logical Flow of Magnetic State with Temperature

Caption: Phase transitions of this compound with temperature.

Experimental Workflow for Magnetic Characterization

Caption: Workflow for magnetic characterization of Cu₂P₂O₇.

Conclusion

This compound presents a clear example of temperature-dependent magnetic behavior, transitioning from a paramagnetic to an antiferromagnetic state at a Néel temperature of approximately 27 K. This transition is driven by superexchange interactions between the Cu²⁺ ions. The material's magnetic properties are intrinsically linked to its crystal structure, with the α-phase hosting the low-temperature antiferromagnetic order. While a complete set of experimental data remains to be consolidated in the literature, theoretical calculations and studies on related compounds provide a robust framework for understanding its magnetic characteristics. The experimental protocols outlined in this guide offer a standardized approach for further investigation into this and similar magnetic materials.

References

An In-depth Technical Guide to Copper Pyrophosphate as a Precursor Material

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of copper pyrophosphate (Cu₂P₂O₇), focusing on its role as a versatile precursor material. It covers fundamental properties, synthesis protocols, characterization techniques, and its applications in catalysis, energy storage, and biomedicine, with a particular focus on its potential relevance to drug development through mechanisms like cuproptosis.

Introduction to this compound

This compound (Cu₂P₂O₇) is an inorganic compound that has garnered significant interest for its unique electrochemical properties and thermal stability.[1] Typically appearing as a blue to greenish-blue crystalline powder, it is insoluble in water but soluble in acids.[2][3] While it has established applications in fields like electroplating, its primary value for researchers lies in its function as a precursor for a wide range of advanced materials.[1][4] Through controlled thermal decomposition or chemical transformation, this compound can be used to synthesize copper oxide and phosphate-based nanostructures, catalysts, and electrode materials with tailored properties.[1][4][5] Its utility extends to nanotechnology, energy storage, and potentially, biomedical applications, making it a material of considerable scientific and industrial importance.[1][6]

Physicochemical Properties

This compound's function as a precursor is intrinsically linked to its physical and chemical characteristics. These properties influence the morphology, phase, and functionality of the final materials derived from it. Key quantitative data from various studies are summarized below.

Physical and Structural Properties

| Property | Value / Description | Reference(s) |

| Molecular Formula | Cu₂P₂O₇ | |

| Molecular Weight | 301.04 g/mol | |

| Appearance | Blue to greenish-blue crystalline powder | [1] |

| Crystal Structure | Monoclinic | [7] |

| Solubility | Insoluble in water; Soluble in acids | [3] |

| Crystallite Size | ~25 ± 9 nm (for CuFeP₂O₇ synthesized at 500°C) | [8] |

Electronic and Thermal Properties

| Property | Value / Description | Reference(s) |

| Electronic Nature | Semiconductor | [9][10] |

| Energy Band Gap (Eg) | 2.34 eV (experimental value for nanocrystals) | [10] |

| Thermal Stability | Stable below 250°C; decomposes at higher temperatures.[11] Decomposes into this compound and then metaphosphate. | [12] |

| Decomposition Pathway | Upon heating, can decompose to copper orthophosphate (Cu₃(PO₄)₂) and eventually copper oxides (CuO, Cu₂O).[11][13][14] |

Electrochemical Properties (as a Precursor for Cathode Materials)

| Property | Value / Description | Reference(s) |

| Application | Precursor for cathode materials in rechargeable Lithium-ion batteries. | [4][15][16][17] |

| Reversible Capacity | Materials derived from copper phosphate (B84403) can deliver a reversible capacity of ~360 mAh/g. | [15][16][17] |

| Discharge Plateaus (vs Li) | Two plateaus observed at approximately 2.7 V and 2.1 V. | [15][16][17] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of precursor materials. This section provides protocols for a common precipitation synthesis method and subsequent characterization techniques.

Synthesis of this compound via Precipitation

This protocol describes a metathesis reaction between copper sulfate (B86663) and sodium pyrophosphate, a widely cited method for producing high-purity this compound.[3]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Anhydrous sodium pyrophosphate (Na₄P₂O₇)

-

Deionized water

-

pH meter

-

Stirring hot plate

-

Reaction vessel (beaker or flask)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum dryer

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a solution of copper sulfate by dissolving a calculated amount of CuSO₄·5H₂O in deionized water to a specific concentration (e.g., 20% w/v).

-

Separately, prepare a solution of sodium pyrophosphate by dissolving Na₄P₂O₇ in deionized water (e.g., 15% w/v).

-

-

Reaction:

-

pH Control:

-

Monitor the pH of the mixture throughout the addition. For optimal purity, control the pH to be between 5.0 and 5.5.[3] Adjust with dilute acid or base if necessary.

-

-

Aging and Filtration:

-

Washing and Drying:

Material Characterization Protocols

3.2.1 X-ray Diffraction (XRD)

-

Purpose: To determine the crystal structure and phase purity of the synthesized powder.

-

Methodology: A powdered sample is packed into a sample holder. The sample is irradiated with monochromatic X-rays (commonly Cu-Kα radiation, λ = 1.5418 Å). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting pattern is then compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present.[11]

3.2.2 Scanning Electron Microscopy (SEM)

-

Purpose: To analyze the morphology, particle size, and surface texture of the material.

-

Methodology: The dry powder sample is mounted on an SEM stub using conductive adhesive tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging. A high-energy beam of electrons is scanned across the surface. The signals from the interaction of the electron beam with the sample (e.g., secondary electrons) are collected to form an image of the surface topography.

3.2.3 Thermogravimetric Analysis (TGA)

-

Purpose: To study the thermal stability and decomposition behavior of the this compound.

-

Methodology: A small, precisely weighed amount of the sample is placed in a crucible within the TGA instrument. The sample is heated at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., air or nitrogen). The instrument continuously measures the mass of the sample as a function of temperature. Mass loss events correspond to processes like dehydration or decomposition.[12]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. The following sections provide DOT language scripts for generating key diagrams relevant to the use of this compound as a precursor.

General Synthesis and Characterization Workflow

This diagram outlines the logical flow from precursor selection to final material characterization.

Caption: Workflow for the synthesis and characterization of this compound.

Role as a Versatile Precursor Material

This diagram illustrates how this compound serves as a central starting point for various advanced materials.

Caption: this compound as a central precursor for advanced materials.

Potential Pathway in Drug Development: Cuproptosis Induction

For drug development professionals, understanding the mechanism of action is critical. This compound can be a precursor to copper-releasing nanoparticles. This diagram conceptualizes how these nanoparticles could induce a form of regulated cell death known as cuproptosis, a topic of emerging interest in cancer therapy.[19]

References

- 1. This compound A Key Player in the Future of Advanced Materials and Industrial Applications - HEAVEN [heavenmaterials.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 10102-90-6 [chemicalbook.com]

- 4. This compound A Key Player in the Future of Advanced Materials and Industrial Applications - HEAVEN [m.heavenmaterials.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure and Properties of this compound by First-Principle Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. echemi.com [echemi.com]

- 14. journal.uctm.edu [journal.uctm.edu]

- 15. portal.research.lu.se [portal.research.lu.se]

- 16. Item - Copper Phosphate as a Cathode Material for Rechargeable Li Batteries and Its Electrochemical Reaction Mechanism - American Chemical Society - Figshare [acs.figshare.com]

- 17. researchgate.net [researchgate.net]

- 18. CN104743535A - Production method of this compound - Google Patents [patents.google.com]

- 19. Mitochondrial-Targeted Copper Delivery for Cuproptosis-Based Synergistic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Transitions of Copper Pyrophosphate Under Thermal Stress

Published: December 18, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Copper pyrophosphate (Cu₂P₂O₇) is a material of significant interest due to its diverse applications, including as a catalyst and a precursor for functional materials. Understanding its thermal behavior is crucial for optimizing its synthesis and application. This technical guide provides a comprehensive overview of the phase transitions of this compound when subjected to thermal stress. It details the key polymorphic transformations, presents quantitative data in a structured format, outlines the experimental protocols for characterization, and provides a visual representation of the analytical workflow.

Introduction to this compound Polymorphism

This compound exists in at least two distinct polymorphic forms: a low-temperature α-phase and a high-temperature β-phase.[1][2] A reversible phase transition occurs between these two forms upon heating and cooling.[1][2] The α-phase possesses a monoclinic C2/c space group, while the β-phase has a monoclinic C2/m structure.[2] The transition is primarily driven by the enhanced thermal motion of a bridging oxygen atom within the pyrophosphate group, leading to a disordered arrangement in the β-phase.[2] Additionally, evidence suggests the existence of an intermediate phase in the temperature range of 347-363 K.[1][2]

Beyond this primary transition, the thermal decomposition of various copper phosphate (B84403) precursors at elevated temperatures leads to the formation of crystalline this compound. For instance, copper orthophosphate can transform into this compound at temperatures between 200°C and 600°C.

Quantitative Data on Phase Transitions

The following tables summarize the key quantitative data associated with the phase transitions of this compound as determined by various thermal analysis techniques.

Table 1: Phase Transition Temperatures of this compound

| Phase Transition | Onset Temperature (K) | Peak Temperature (K) | Notes |

| α → Intermediate | 347 | - | Detected by diffuse scattering measurements.[1] |

| Intermediate → β | - | 363 | Reversible transition to the high-temperature phase.[1][2] |

| α → β | 338 - 363 | ~363 | The overall temperature range for the reversible transformation. |

Table 2: Enthalpy of Phase Transition

| Phase Transition | Enthalpy Change (ΔH) | Technique |

| α ↔ β | 0.15 ± 0.03 kJ mol⁻¹ | Differential Scanning Calorimetry (DSC) |

Table 3: Formation Temperature of this compound from Precursors

| Precursor | Formation Temperature Range (°C) | Analytical Method |

| Copper Dihydrogen Phosphate | 200 - 600 | Thermogravimetric Analysis (TGA) & X-ray Diffraction (XRD) |

| Amorphous Copper Phosphate | ~300 | Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA) |

Experimental Protocols

The characterization of this compound's thermal behavior relies on a suite of analytical techniques. Detailed methodologies for these key experiments are provided below.

Sample Preparation

For the analysis of phase transitions, this compound can be synthesized via a precipitation reaction. A typical procedure involves reacting an aqueous solution of a copper salt (e.g., copper nitrate) with a pyrophosphate source (e.g., tetrasodium (B8768297) pyrophosphate). The resulting precipitate is filtered, washed, and dried. For studying the formation from precursors, a copper phosphate compound is used as the starting material.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with phase transitions, allowing for the determination of transition temperatures and enthalpy changes.

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Mass: 5-10 mg of finely ground this compound powder.[3]

-

Crucible: Aluminum or platinum pans. For volatile-free samples, a pierced lid can be used.[4]

-

Reference: An empty, hermetically sealed crucible.

-

Atmosphere: Inert atmosphere, typically nitrogen or argon, with a purge rate of 20-50 mL/min.[3]

-

Heating Rate: A standard heating rate is 10 °C/min. To improve resolution of transitions, slower rates (e.g., 5 °C/min) can be used. For survey scans, a faster rate of 20 °C/min may be employed.[4][5]

-

Temperature Program:

-

Equilibrate at room temperature.

-

Ramp up to a temperature sufficiently above the transition of interest (e.g., 150 °C for the α-β transition) at the desired heating rate.

-

Hold isothermally for a few minutes to ensure thermal equilibrium.

-

Cool down to room temperature at the same rate to observe the reverse transition.

-

A second heating run is often performed to confirm the reversibility of the transition and to eliminate any effects of the sample's thermal history.[4]

-

-

Data Analysis: The onset and peak temperatures of endothermic or exothermic events are determined from the DSC curve. The enthalpy of transition is calculated by integrating the area of the corresponding peak.

Thermogravimetric Analysis (TGA)

TGA is used to monitor changes in mass as a function of temperature, providing information on decomposition, dehydration, and thermal stability.

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Mass: 5-10 mg of the sample.[3]

-

Crucible: Platinum or alumina (B75360) crucibles are commonly used.[6]

-

Atmosphere: The choice of atmosphere is critical. An inert atmosphere (nitrogen or argon) is used to study decomposition, while a reactive atmosphere (air or oxygen) is used to study oxidative processes.[6] A typical purge gas flow rate is 20-60 mL/min.[5][6]

-

Heating Rate: A heating rate of 10 °C/min is common.[3]

-

Temperature Program:

-

Equilibrate at room temperature.

-

Ramp up to a high temperature (e.g., 1000 °C) to observe all decomposition steps.

-

-

Data Analysis: The TGA curve plots mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is a powerful technique for identifying the crystalline phases present at different temperatures in real-time.

-

Instrument: An X-ray diffractometer equipped with a high-temperature stage.

-

Sample Preparation: The powdered sample is placed on the sample holder of the high-temperature chamber.

-

Atmosphere: The experiment can be conducted in air or under an inert atmosphere, depending on the desired conditions.

-

Temperature Program:

-

Record a diffraction pattern at room temperature.

-

Heat the sample to a series of desired temperatures, allowing it to stabilize at each temperature before collecting a diffraction pattern. Data should be collected at temperatures below, within, and above the expected phase transition temperatures.

-

-

Data Collection: At each temperature, a diffraction pattern is recorded over a relevant 2θ range.

-

Data Analysis: The collected diffraction patterns are analyzed to identify the crystal structure of the phases present at each temperature by comparing the peak positions and intensities to known crystallographic data for α-Cu₂P₂O₇, β-Cu₂P₂O₇, and other potential copper phosphate phases.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of experiments for characterizing the thermal phase transitions of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Relationship between the phases of this compound.

Conclusion

The thermal behavior of this compound is characterized by a reversible phase transition from the low-temperature α-phase to the high-temperature β-phase, with an intermediate phase also being reported. The formation of crystalline this compound from various precursors at elevated temperatures is also a key thermal process. A comprehensive understanding of these transitions, achievable through the systematic application of DSC, TGA, and HT-XRD as outlined in this guide, is essential for the controlled synthesis and effective application of this versatile material. The provided experimental protocols and workflows serve as a valuable resource for researchers in materials science and related fields.

References

An In-Depth Technical Guide to the Pyrophosphate Ligand in Copper Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry, synthesis, characterization, and application of copper-pyrophosphate complexes. It is designed to serve as a technical resource, summarizing key quantitative data and experimental methodologies for professionals in chemical research and drug development.

Introduction: The Versatile Role of the Pyrophosphate Ligand

The pyrophosphate anion (P₂O₇⁴⁻), a ubiquitous species in biological systems, is a highly effective ligand for the formation of stable complexes with transition metals. Its coordination with copper, an essential trace element with diverse redox activity, gives rise to a fascinating class of compounds with applications ranging from electroplating and catalysis to the frontiers of materials science and medicine.[1] Understanding the fundamental interactions between pyrophosphate and copper is critical for harnessing the potential of these complexes in fields such as drug design, where copper-based compounds are being explored as potent antimicrobial and anticancer agents.[2] This document details the structural characteristics, physicochemical properties, and experimental considerations for studying and utilizing copper-pyrophosphate complexes.

Coordination Chemistry and Molecular Structure

The pyrophosphate ligand is highly versatile, capable of acting as a bidentate or bridging ligand to one or more copper centers. The most common coordination mode involves the formation of a chelate ring with a single copper ion through two of its oxygen atoms.[3] In aqueous solutions at neutral to alkaline pH, the predominant species is often a complex with two pyrophosphate ligands, such as [CuII(P₂O₇)₂(H₂O)₂]⁶⁻.[3] In this configuration, the pyrophosphate acts as a bidentate chelate, resulting in a six-coordinate copper(II) center.[3]

The coordination environment can lead to the formation of various molecular architectures, from discrete dinuclear and tetranuclear complexes to extended two-dimensional (2D) polymers.[4][5] For instance, the reaction of copper(II) nitrate (B79036) with 2,2'-bipyridine (B1663995) and sodium pyrophosphate can yield a dinuclear complex, {[Cu(bipy)(cis-H₂P₂O₇)]₂}.[4] The flexibility of the P-O-P bridge and the protonation state of the ligand play crucial roles in determining the final structure.

References

A Technical Guide to the Historical Applications of Copper Pyrophosphate in Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical applications of copper pyrophosphate (Cu₂P₂O₇) in various chemical disciplines. From its pivotal role in the advancement of electroplating to its niche applications in catalysis, analytical chemistry, and early biochemical studies, this document provides a comprehensive overview of the compound's scientific journey. Detailed experimental protocols, quantitative data, and process diagrams are presented to offer a thorough understanding of its historical significance and utility.

Electroplating: A Non-Cyanide Revolution

The most significant historical application of this compound was in electroplating, where it emerged as a viable and less toxic alternative to cyanide copper baths. Its use gained prominence from the 1940s onwards, offering excellent throwing power, producing ductile and fine-grained deposits, and being suitable for plating on various substrates, including steel, zinc die castings, and plastics.[1][2][3]

Pyrophosphate Copper Plating Baths: Composition and Operating Conditions

Pyrophosphate copper plating baths were formulated for different purposes, primarily as "strike" solutions for initial thin coatings and "plating" solutions for building up thicker, functional, or decorative layers. Specialized formulations were also developed for the burgeoning electronics industry for plating printed circuit boards.[4]

Table 1: Historical this compound Strike Bath Formulations

| Constituent | Concentration (g/L) | Reference |

| This compound (Cu₂P₂O₇·3H₂O) | 25 - 30 | [4] |

| Potassium Pyrophosphate (K₄P₂O₇) | 95.7 - 176.0 | [4] |

| Potassium Nitrate (B79036) (KNO₃) | 1.5 - 3.0 | [4] |

| Ammonia (B1221849) (NH₃) | 1.0 - 2.0 (mL/L) | [2] |

Table 2: Historical this compound Plating Bath Formulations

| Constituent | General Plating (g/L) | Printed Circuits (g/L) | Reference |

| This compound (Cu₂P₂O₇·3H₂O) | 52.5 - 84.0 | 57.8 - 73.3 | [4] |

| Potassium Pyrophosphate (K₄P₂O₇) | 201.1 - 349.1 | 231.0 - 316.5 | [4] |

| Potassium Nitrate (KNO₃) | 3.8 - 7.5 | 11.3 - 18.8 | [4] |

| Ammonia (NH₃) | 2.0 - 4.0 (mL/L) | 3.0 - 7.5 (mL/L) | [2] |

Table 3: Typical Operating Conditions for Pyrophosphate Copper Plating

| Parameter | Strike Bath | Plating Bath | Reference |

| pH | 8.0 - 9.0 | 8.2 - 8.8 | [2][5] |

| Temperature | Room Temperature - 40°C | 45 - 60°C | [2][6] |

| Cathode Current Density | 0.4 - 1.1 A/dm² | 1.0 - 6.0 A/dm² | [2][6] |

| Anode Current Density | 1.0 - 2.0 A/dm² | 1.0 - 3.5 A/dm² | [2][6] |

| Agitation | Mild Air or Mechanical | Vigorous Air | [5][6] |

| Anodes | Oxygen-Free High Conductivity (OFHC) Copper | OFHC Copper | [5][6] |

Experimental Protocol: Preparation of a Laboratory-Scale Pyrophosphate Copper Plating Bath

This protocol is based on historical methods for preparing a pyrophosphate copper plating bath from its basic constituents.[7][8]

Materials:

-

Copper Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O)

-

Potassium Pyrophosphate (K₄P₂O₇)

-

Ammonium (B1175870) Nitrate (NH₄NO₃)

-

Pyrophosphoric Acid (H₄P₂O₇) or Potassium Hydroxide (B78521) (KOH) for pH adjustment

-

Distilled Water

-

Beakers, stirring apparatus, filtration setup, pH meter, and heating plate.

Procedure:

-

Preparation of this compound Precipitate:

-

Dissolve 120 g of CuSO₄·5H₂O in 700 mL of distilled water in a 1-liter beaker.

-

In a separate beaker, prepare a solution of 100 g of K₄P₂O₇ in 200 mL of distilled water.

-

With continuous stirring, slowly add the potassium pyrophosphate solution to the copper sulfate solution. A light blue precipitate of this compound will form.

-

Continue the addition until precipitation is complete. This can be checked by taking a small aliquot of the supernatant and adding a drop of the K₄P₂O₇ solution to see if more precipitate forms. The final pH after precipitation should be around 5.0.[7][8]

-

Allow the precipitate to settle, then decant the supernatant liquid containing potassium sulfate.

-

Wash the precipitate by adding distilled water, allowing it to settle, and decanting the water. Repeat this washing step until the supernatant is free of sulfate ions (tested with a barium chloride solution).

-

Filter the washed this compound precipitate and dry it at 110°C for 3 hours.

-

-

Plating Bath Formulation:

-

For a 1-liter bath, dissolve approximately 280-350 g of potassium pyrophosphate (K₄P₂O₇) in about 500 mL of distilled water, heating to 50°C to aid dissolution.[6]

-

Make a slurry of 60-80 g of the prepared this compound in a small amount of water and add it to the potassium pyrophosphate solution with agitation until fully dissolved.[6]

-

Add 4-8 mL of ammonia (33% solution).[6]

-

Add any necessary brighteners or additives as per historical formulations (e.g., potassium nitrate).

-

Add distilled water to bring the total volume to 1 liter.

-

Adjust the pH to the desired range (typically 8.5-9.5) using pyrophosphoric acid to lower the pH or potassium hydroxide to raise it.[6]

-

The bath can be purified by adding activated carbon (2 g/L), agitating for an hour, allowing it to settle, and then filtering.[6]

-

A low-current electrolysis step (0.2-0.5 A/dm²) for several hours can be performed to remove impurities before use.[6]

-

Catalysis

This compound has been historically recognized for its catalytic properties, particularly in oxidation-reduction reactions in organic synthesis.[9] Its application as a mild oxidizing agent was valued for selective oxidation processes. More specific historical research points to its use in the partial oxidation of methane (B114726) to formaldehyde.

Catalytic Applications and Performance

Table 4: Catalytic Performance of this compound in Methane Oxidation

| Catalyst | Oxidizing Agent | Temperature (°C) | Methane Conversion (%) | Formaldehyde Selectivity (%) | Formaldehyde Yield (%) | Reference |

| Cu₂P₂O₇ | O₂ | 600 | ~1.5 | ~45 | ~0.7 | [10] |

| Cu/Fe≅1:2 pyrophosphate | N₂O | 600 | Not specified | Not specified | 1.8 | [11] |

Experimental Protocol: Preparation of Catalytically Active this compound

This protocol is adapted from a method designed to produce this compound with high catalytic activity for the degradation of organic pollutants.[6]

Materials:

-

Copper (II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Ammonium dihydrogen phosphate (B84403) (NH₄H₂PO₄)

-

Nitric acid (HNO₃) or Sulfuric acid (H₂SO₄)

-

Distilled water

-

Beakers, magnetic stirrer, drying oven, and calcination furnace.

Procedure:

-

Solution Preparation:

-

Prepare a copper salt solution. For example, dissolve 9.7 g of copper nitrate trihydrate in 33 mL of distilled water.

-

Prepare a phosphate solution by dissolving 4.6 g of ammonium dihydrogen phosphate in 29 mL of distilled water.

-

-

Precipitation and Dissolution:

-

Mix the copper salt solution and the ammonium dihydrogen phosphate solution while stirring. A turbid liquid will form.

-

Add an acid solution (e.g., nitric acid) dropwise to the mixed solution until the precipitate completely dissolves, resulting in a clear solution.

-

-

Drying and Calcination:

-

Dry the resulting solution at a controlled temperature (e.g., 80-100°C) to evaporate the solvent and obtain a solid precursor.

-